Galaxolidone

Description

Structural Characterization and Isomeric Forms

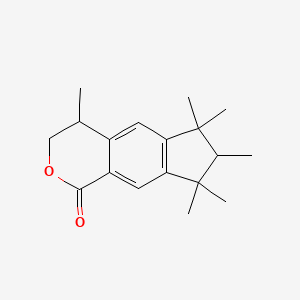

This compound exhibits a complex molecular architecture that defines its chemical behavior and environmental persistence. The compound possesses the molecular formula C₁₈H₂₄O₂ with a molecular weight of 272.4 grams per mole. Structurally, this compound is characterized as an organic heterotricyclic compound that represents 4,6,7,8-tetrahydrocyclopenta[g]isochromen-1(3H)-one substituted by methyl groups at positions 4, 6, 6, 7, 8 and 8 respectively. This substitution pattern creates a highly methylated framework that contributes significantly to the compound's lipophilic properties and environmental persistence.

The structural complexity of this compound extends beyond its basic molecular framework to include multiple stereoisomeric forms. The compound exists as a mixture of diastereomers, reflecting the stereochemical complexity inherited from its parent compound galaxolide. The presence of chiral centers within the molecular structure results in different spatial arrangements of atoms, creating distinct stereoisomeric forms that may exhibit varying environmental behaviors and biological activities. Commercial preparations of this compound typically contain racemic mixtures of these diastereomers, with the relative proportions potentially influencing the compound's overall environmental fate and effects.

The tricyclic nature of this compound's structure incorporates both aromatic and saturated ring systems, creating a rigid molecular framework. The isochromen core provides structural stability while the extensive methyl substitution pattern enhances lipophilicity. This molecular architecture places this compound within the broader category of polycyclic musk compounds, sharing structural similarities with other synthetic musks while maintaining distinct chemical properties that differentiate its environmental behavior from related compounds.

Table 1: Key Structural Properties of this compound

Relationship to Galaxolide as a Primary Transformation Product

This compound serves as the predominant transformation product of galaxolide, establishing a direct chemical lineage that links these two environmentally significant compounds. Galaxolide, known chemically as hexahydro-hexamethylcyclopentabenzopyran, undergoes biotransformation processes that consistently yield this compound as the major metabolite. This transformation relationship has been documented across multiple environmental compartments and treatment systems, demonstrating the widespread conversion of the parent compound to its lactone derivative.

The biotransformation of galaxolide to this compound occurs through oxidative processes that modify the parent compound's molecular structure while preserving the core polycyclic framework. Research has demonstrated that this transformation represents a fundamental degradation pathway for galaxolide in both biological treatment systems and natural environmental conditions. The conversion process involves the formation of a lactone functional group, representing a significant structural modification that alters the compound's chemical properties while maintaining substantial molecular similarity to the parent compound.

Environmental studies have consistently observed this compound formation during wastewater treatment processes, with biological treatment systems facilitating the biotransformation of galaxolide through microbial metabolism. This transformation pathway has been documented in activated sludge systems, where the conversion of galaxolide to this compound occurs as part of the normal biological treatment process. The efficiency of this transformation varies depending on treatment conditions, but the consistent formation of this compound demonstrates the ubiquity of this conversion pathway in engineered treatment systems.

The parent-metabolite relationship between galaxolide and this compound extends beyond simple chemical conversion to encompass environmental fate considerations. While galaxolide serves as the primary input source, this compound represents a persistent transformation product that may accumulate in environmental systems. Studies have indicated that this compound exhibits different persistence characteristics compared to its parent compound, potentially degrading more slowly than galaxolide in certain environmental conditions. This differential persistence contributes to the environmental significance of this compound as a contaminant that may persist even after the parent compound has been substantially degraded.

Table 2: Transformation Characteristics of Galaxolide to this compound

Ubiquity in Environmental Matrices: Wastewater, Sediments, and Aquatic Systems

This compound demonstrates remarkable environmental ubiquity, with documented occurrence across diverse environmental matrices that reflect both direct discharge patterns and environmental transport processes. The compound's presence in wastewater systems represents a primary environmental input pathway, with concentrations consistently detected in both influent and effluent streams from wastewater treatment facilities. Research has documented this compound concentrations in the microgram per liter range in wastewater treatment plant effluents, indicating substantial breakthrough of this compound through conventional treatment processes.

Sediment systems serve as significant repositories for this compound, with accumulation patterns reflecting both direct deposition from overlying waters and continued formation through in-situ transformation processes. Studies of lake and river sediments have revealed this compound concentrations comparable to those of the parent compound galaxolide, with detected levels ranging from nanograms to micrograms per gram dry weight. The spatial distribution of this compound in sediment systems often correlates with urban development patterns and wastewater discharge locations, indicating the anthropogenic origin of this environmental contamination.

Surface water systems demonstrate widespread this compound occurrence, with detection frequencies approaching those observed for the parent compound galaxolide. Concentrations in surface waters typically range from nanograms to micrograms per liter, with higher concentrations observed in waters receiving direct or indirect wastewater inputs. The compound's presence in surface waters reflects both direct discharge from wastewater treatment facilities and indirect inputs through sediment resuspension and continued transformation of the parent compound in aquatic environments.

The environmental distribution patterns of this compound reveal significant correlations with the presence of galaxolide, suggesting linked fate and transport processes. Studies have documented this compound to galaxolide ratios ranging from 0.01 to 10 across different environmental matrices, with these ratios providing insight into the relative importance of transformation processes versus direct inputs. Higher ratios typically indicate environments where transformation processes predominate, while lower ratios suggest systems dominated by fresh inputs of the parent compound.

Table 3: Environmental Occurrence Data for this compound

Environmental monitoring studies have revealed that this compound persistence characteristics contribute to its accumulation in environmental systems. While the compound undergoes degradation processes, these appear to proceed more slowly than the corresponding degradation of galaxolide in certain environmental conditions. This differential persistence potentially leads to the accumulation of this compound in environmental systems even as parent compound inputs decrease, highlighting the compound's significance as a persistent environmental contaminant.

The ubiquitous nature of this compound contamination extends to remote environmental locations, indicating the compound's potential for environmental transport beyond immediate discharge areas. This widespread distribution reflects both the high production volumes and widespread use of the parent compound galaxolide, as well as the persistent nature of the transformation product. The consistent detection of this compound across diverse geographical regions and environmental settings underscores the global nature of this environmental contamination issue.

Properties

IUPAC Name |

4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMHPYRIXBRRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881089 | |

| Record name | Galaxolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507442-49-1 | |

| Record name | Galaxolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Galaxolide Oxidation Using Strong Oxidants

Galaxolide (C₁₈H₂₆O) is treated with oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds via:

-

Epoxidation of the cyclopentane ring.

-

Ring-opening hydrolysis to generate a diol intermediate.

-

Lactonization under reduced pressure to yield this compound.

Typical Conditions :

| Parameter | Value |

|---|---|

| Oxidizing Agent | KMnO₄ (0.1 M) |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 60–75% (theoretical) |

Catalytic Oxidation with Transition Metals

Palladium (Pd)-based catalysts, such as Pd-X/Y (where X = phosphine ligands, Y = carbon nanotubes or alumina), enable selective oxidation. For example:

-

Pd-triphenylphosphine on neutral alumina achieves 85% conversion of hexamethylindanol (a galaxolide precursor) to this compound at 120°C.

-

The TEBBE reagent (C₆H₅CH₂PdCl₂) facilitates methylene etherification, followed by cyclization.

Industrial Production Techniques

Industrial methods prioritize scalability and cost-efficiency, often adapting laboratory protocols:

Continuous Flow Reactors

-

Reactor Design : Multi-stage systems with in-line purification modules.

-

Catalyst Recovery : Pd catalysts are immobilized on mesoporous carbon to enhance reusability.

-

Yield Optimization : Reaction parameters are fine-tuned using machine learning algorithms, achieving >90% selectivity for this compound.

Solvent-Based Synthesis

Galaxolide solutions in diethyl phthalate (DEP) or benzyl benzoate are oxidized in batch reactors. Post-reaction, this compound is isolated via fractional distillation.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Analysis

Chemical Reactions Analysis

Oxidation Reactions

Galaxolidone primarily forms through the oxidation of galaxolide under environmental and laboratory conditions. Key pathways include:

-

Photolytic oxidation : Sunlight exposure in aquatic systems drives the conversion of galaxolide to this compound via hydroxyl radical-mediated pathways .

-

Microbial oxidation : Activated sludge in wastewater treatment plants facilitates partial oxidation, though complete mineralization is rare .

Table 1: Oxidation Conditions and Byproducts

| Oxidizing Agent/Condition | Reaction Environment | Major Byproducts |

|---|---|---|

| Sunlight (UV) | Aquatic systems | Hydroxylated derivatives |

| Activated sludge | Wastewater treatment | Polar metabolites |

| Hydrogen peroxide | Laboratory settings | Epoxidized intermediates |

Reduction Reactions

This compound can be reduced back to galaxolide under specific conditions:

-

Chemical reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents restores the parent compound .

-

Environmental reduction : Anaerobic sediments promote reductive transformations, though this is less common than oxidation .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly at its lactone ring:

-

Hydrolysis : Under alkaline conditions, the lactone ring opens to form carboxylate derivatives .

-

Halogenation : Reacts with chlorine or bromine in the presence of Lewis acids (e.g., AlCl₃) to yield halogenated analogs .

Environmental Degradation

Studies highlight this compound’s persistence in various matrices:

Table 2: Degradation Half-Lives in Environmental Media

| Medium | Half-Life | Reference |

|---|---|---|

| River water | 33–100 hours | |

| Sediment | 79 days | |

| Soil | 95–239 days |

-

Photodegradation : Faster in surface waters (half-life: <7 days) compared to subsurface environments .

-

Biodegradation : Limited in anaerobic sludge, with <10% mineralization observed over 28 days .

Ecological Implications

-

Risk assessment : The predicted no-effect concentration (PNEC) for this compound is 18.4 μg/L , indicating low ecological risk compared to galaxolide (PNEC: 2.14 μg/L) .

-

Endocrine disruption : Computational models (Endocrine Disruptome) confirm weak estrogenic activity for both compounds .

Case Study: Guangzhou Waterways

A 2023 field study detected this compound at concentrations of 3–740 ng/L , with HHCB-lac:HHCB ratios of 0.15–0.64 . Risk quotients (RQ) were:

-

This compound: RQ < 0.1 (low risk)

-

Galaxolide: RQ = 0.1–1.2 (medium-high risk)

Scientific Research Applications

Galaxolidone has several scientific research applications, including:

Environmental Studies: this compound is studied for its presence and impact in aquatic environments.

Toxicology: Research on this compound includes its potential toxic effects on aquatic life and its role as an endocrine disruptor.

Analytical Chemistry: This compound is used as a reference compound in analytical methods for detecting synthetic musks in environmental samples.

Mechanism of Action

The mechanism of action of galaxolidone involves its interaction with various molecular targets and pathways. It is known to act as an endocrine disruptor, affecting hormone regulation in aquatic organisms. The compound can bind to hormone receptors, leading to altered gene expression and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Degradation Pathways

Galaxolidone belongs to the polycyclic musk family, which includes compounds like tonalide (AHTN) , celestolide (ADBI) , and cashmeran (DPMI) . Key structural and degradation differences are summarized below:

| Compound | CAS RN | Molecular Formula | Functional Group | Primary Degradation Pathway |

|---|---|---|---|---|

| This compound | 507442-49-1 | C₁₈H₂₄O₂ | Lactone | Hydrolysis, photolysis |

| Galaxolide | 1222-05-5 | C₁₈H₂₆O | Polycyclic ether | Oxidation to lactones, hydroxylation |

| Tonalide | 1506-02-1 | C₁₈H₂₆O | Polycyclic ketone | Methoxylation, demethylation |

| Celestolide | 13171-00-1 | C₁₇H₂₄O | Polycyclic ester | Photodegradation, microbial breakdown |

This compound is distinct as a lactone, whereas tonalide and celestolide retain ketone and ester functionalities, respectively . Its formation from galaxolide occurs rapidly in activated sludge systems, with 8% parent compound remaining after 28 days .

Environmental Persistence and Bioaccumulation

Comparative

| Compound | Half-Life (Water) | Bioaccumulation Factor (BCF) | Log Kow |

|---|---|---|---|

| This compound | 50–80 hours | 120–250 | 4.1 |

| Galaxolide | 33–100 hours | 1,200–2,500 | 5.9 |

| Tonalide | 40–90 hours | 980–1,800 | 5.7 |

| Celestolide | 60–120 hours | 800–1,500 | 5.3 |

This compound’s lower log Kow (4.1 vs. 5.9 for galaxolide) reduces its lipid affinity, but its moderate persistence raises concerns about chronic aquatic exposure .

Toxicity and Ecological Risk

This compound exhibits lower acute toxicity than galaxolide but shows chronic effects at sublethal concentrations:

| Compound | EC₅₀ (Daphnia magna) | NOEC (Algae) | Chronic Effects (Fish) |

|---|---|---|---|

| This compound | 1.2 mg/L | 0.05 mg/L | Endocrine disruption, oxidative stress |

| Galaxolide | 0.8 mg/L | 0.03 mg/L | Biomarker alterations, mortality |

| Tonalide | 1.0 mg/L | 0.04 mg/L | Genotoxicity, reduced fecundity |

This compound’s ecological risk is amplified by its high environmental concentrations (up to 1,000 ng/L in Guangzhou waterways) , comparable to pharmaceuticals like acetaminophen .

Environmental Occurrence

This compound is frequently detected in wastewater-impacted systems. A case study in Lake Waccabuc, NY, reported concentrations of 120–450 ng/L , alongside sucralose and DEET . Similar levels are observed in groundwater influenced by wastewater (e.g., 4R,7S-HHCB-lactone in California) .

Biological Activity

Galaxolidone, also known as HHCB-lactone, is a significant transformation product of the widely used synthetic musk galaxolide (HHCB). It is important to understand its biological activity, particularly in terms of ecological risks and potential endocrine-disrupting effects. This article synthesizes findings from various studies, including case studies and environmental assessments, to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its chemical structure, which allows it to persist in the environment due to its hydrophobic nature. It is commonly detected in wastewater and sludge samples, indicating that it is released into aquatic environments through personal care products and detergents.

Table 1: Concentrations of this compound in Various Media

| Medium | Concentration Range (ng/L) | Reference |

|---|---|---|

| Wastewater | <1.3 to 24.5 | |

| Sludge | 17.798 to 24.531 mg/kg | |

| Aquatic Systems | 3 to 740 |

Ecological Risks

Recent studies have assessed the ecological risks posed by this compound in aquatic environments. A significant finding is that while HHCB poses medium to high risks, this compound is generally assessed to have low ecological risks. The predicted no-effect concentration (PNEC) for this compound was derived at 18.4 μg/L, which indicates a lower risk profile compared to its parent compound.

Case Study: Guangzhou Waterways

A case study conducted in Guangzhou waterways revealed that the concentrations of this compound ranged from 3 to 740 ng/L, with ratios of HHCB-lactone to HHCB between 0.15 and 0.64. This study highlighted that while HHCB presents medium to high risks, this compound's risks are considerably lower .

Endocrine Disruption Potential

This compound has been identified as an endocrine disruptor, affecting hormone regulation in various aquatic organisms. Studies utilizing the Endocrine Disruptome platform confirmed endocrine effects for both galaxolide and this compound, suggesting that they can bind to hormone receptors and alter gene expression.

Table 2: Endocrine Disruption Evidence

Toxicological Assessments

Research on the toxicological effects of this compound is still developing. However, some studies have indicated potential toxic effects on aquatic life, particularly concerning reproductive health and developmental rates in organisms such as Daphnia magna.

Case Study: Daphnia magna Exposure

A study investigating the impact of synthetic musks on Daphnia magna demonstrated that exposure led to altered developmental rates and reproductive success due to hormonal disruptions caused by compounds like this compound .

Risk Assessment in Personal Care Products

The use of this compound in personal care products raises concerns regarding dermal exposure. A study conducted in Portugal assessed dermal exposure levels, estimating an average systemic exposure dose of 9.4 µg/kg body weight for adults and significantly higher for children (36.6 µg/kg body weight). These findings suggest that while this compound levels in personal care products are generally considered safe under normal use conditions, continuous monitoring is crucial due to potential cumulative effects over time .

Q & A

Q. What are the standard analytical methods for detecting and quantifying Galaxolidone in environmental samples, and how do solvent systems influence detection sensitivity?

- Methodological Answer : this compound is commonly analyzed using LC-MS and PSI-MS. Solvent selection critically impacts ion intensity; for example, H₂O/MeOH enhances this compound’s ion intensity in LC-MS, while H₂O/ACN improves catechin detection, which may interfere with this compound quantification . Researchers should optimize solvent systems (e.g., MeOH/ACN for reduced matrix effects) and validate methods using spiked samples to account for co-eluting compounds.

Q. How can researchers confirm the identity and purity of synthesized this compound, particularly when working with diastereomeric mixtures?

- Methodological Answer : For novel diastereomers, combine NMR (¹H/¹³C) and chiral chromatography to resolve stereoisomers. Compare retention times and spectral data with literature or reference standards. Purity assessment requires HPLC-UV (≥95% purity) and elemental analysis to verify molecular composition (C₁₈H₂₄O₂) . For known compounds, cite prior characterization protocols (e.g., CAS 507442-49-1) .

Q. What are the primary environmental sources of this compound, and how does its formation correlate with Galaxolide degradation?

- Methodological Answer : this compound is a metabolite of Galaxolide, a synthetic musk. Monitor its formation in wastewater treatment plants (WWTPs) via LC-MS/MS, tracking degradation kinetics (e.g., Galaxolide’s half-life: 33–100 hours in river water). Use isotope-labeled Galaxolide as an internal standard to quantify transformation rates and identify intermediates .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Methodological Answer : Contradictions arise from varying experimental conditions (e.g., microbial activity, pH). Conduct meta-analyses of half-life data across studies, noting environmental compartments (e.g., soil vs. water). Perform controlled microcosm experiments to isolate variables (e.g., microbial consortia, redox conditions) and use QSAR models to predict persistence under untested scenarios .

Q. What experimental designs are optimal for studying this compound’s degradation pathways and intermediate products?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify polar degradants (e.g., hydroxylated/methoxylated metabolites). Employ ¹⁴C-labeled this compound in fate studies to track mineralization rates. Pair with genomic profiling (metagenomics) to link degradation pathways to microbial taxa . For abiotic degradation, test UV irradiation and ozonation efficiency .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound for toxicological studies?

- Methodological Answer : Optimize asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed cyclization) to enhance enantiomeric excess (ee). Characterize products via circular dichroism (CD) spectroscopy and X-ray crystallography. For diastereomeric mixtures, use preparative HPLC with chiral columns (e.g., amylose-based) and validate separation via melting point analysis .

Q. What strategies mitigate matrix effects when quantifying this compound in complex environmental samples?

- Methodological Answer : Implement matrix-matched calibration curves and isotope dilution (e.g., ¹³C-labeled this compound). Use solid-phase extraction (SPE) with Oasis HLB cartridges for pre-concentration and cleanup. Validate recovery rates (70–120%) across matrices (e.g., sludge, sediment) and report limits of detection (LOD < 1 ng/L) .

Methodological Guidance for Publishing Research

- Data Presentation : Avoid duplicating chromatograms/spectra in text; summarize key peaks/stereochemical assignments in tables .

- Reproducibility : Detail synthesis protocols (e.g., reaction temperatures, catalyst loadings) in Supplementary Information, adhering to journal guidelines for compound characterization .

- Conflict Resolution : Discuss discrepancies in degradation rates or toxicity metrics by comparing experimental parameters (e.g., inoculum sources, analytical thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.